molecular formula C13H12OS B6370115 3-(2-Methylthiophenyl)phenol, 95% CAS No. 1261942-52-2

3-(2-Methylthiophenyl)phenol, 95%

Cat. No. B6370115
CAS RN: 1261942-52-2
M. Wt: 216.30 g/mol
InChI Key: PZPSLJCWGILDJD-UHFFFAOYSA-N
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Description

3-(2-Methylthiophenyl)phenol, 95% (3-MTP) is an organic compound with a molecular formula of C9H9OS. It is a white solid with a melting point of 160-162°C, a boiling point of 250°C, and a density of 1.09 g/mL. It is insoluble in water, but soluble in most organic solvents. 3-MTP is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

3-(2-Methylthiophenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and in the study of organic reactions. In addition, 3-(2-Methylthiophenyl)phenol, 95% has been used in the study of the mechanism of action of certain enzymes and as a starting material in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(2-Methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of certain organic compounds. It is also believed to act as an inhibitor of certain enzymes, which can lead to changes in the activity of target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methylthiophenyl)phenol, 95% are not yet fully understood. However, it has been shown to have antioxidant activity and to inhibit the activity of certain enzymes. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Methylthiophenyl)phenol, 95% in laboratory experiments include its high purity and its availability in large quantities. It is also relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-(2-Methylthiophenyl)phenol, 95% in laboratory experiments is its low solubility in water.

Future Directions

The future directions for research on 3-(2-Methylthiophenyl)phenol, 95% include further study of its mechanism of action, its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals and other organic compounds, and its potential use in the development of new polymers. Additionally, further research is needed to explore the potential of 3-(2-Methylthiophenyl)phenol, 95% as a therapeutic agent, as well as its potential toxicity. Finally, further research is needed to explore the potential of 3-(2-Methylthiophenyl)phenol, 95% as a starting material for the synthesis of novel biologically active molecules.

Synthesis Methods

3-(2-Methylthiophenyl)phenol, 95% can be synthesized by a variety of methods. One common method is the reaction of 2-methylthiophene and phenol in the presence of an acid catalyst. The reaction proceeds at a temperature of 80-90°C and yields a product with 95% purity. Other methods include the reaction of 2-methylthiophene and para-chlorophenol in the presence of sulfuric acid, and the reaction of 2-methylthiophene and p-toluenesulfonic acid in the presence of a base catalyst.

properties

IUPAC Name

3-(2-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSLJCWGILDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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